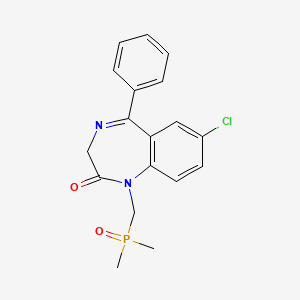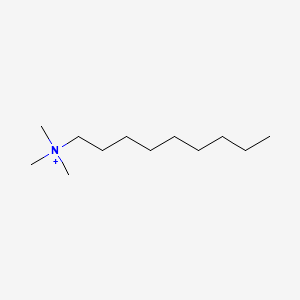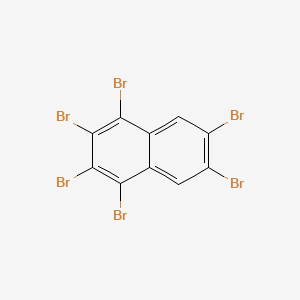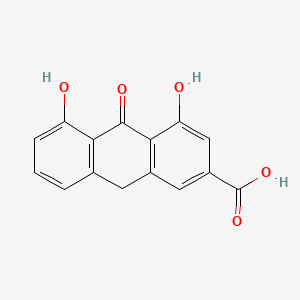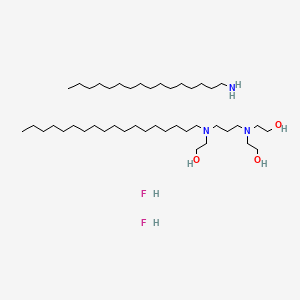
Pivcephalexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefalexin pivoxil is a prodrug of cefalexin, a first-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis. This compound is particularly effective against Gram-positive and some Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefalexin pivoxil involves several stepsThe reaction conditions typically involve the use of solvents, acids, and bases to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of cefalexin pivoxil involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, followed by esterification and purification steps to obtain the final product. Quality control measures are implemented to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Cefalexin pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The pivoxil ester group is hydrolyzed to release the active cefalexin.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Various substituents can be introduced to the cephem nucleus to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products Formed
The major product formed from the hydrolysis of cefalexin pivoxil is cefalexin, the active antibiotic. Other reactions may produce various derivatives with modified antibacterial properties .
Scientific Research Applications
Cefalexin pivoxil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Employed in the development of new antibiotics and as a reference standard in quality control
Mechanism of Action
Cefalexin pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefditoren pivoxil: Another cephalosporin antibiotic with a similar mechanism of action but a broader spectrum of activity.
Cefuroxime axetil: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Cefadroxil: A first-generation cephalosporin similar to cefalexin but with a longer half-life.
Uniqueness
Cefalexin pivoxil is unique in its specific ester group, which enhances its oral bioavailability compared to other cephalosporins. This modification allows for more efficient absorption and delivery of the active antibiotic, cefalexin .
Properties
CAS No. |
63836-75-9 |
|---|---|
Molecular Formula |
C22H27N3O6S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1 |
InChI Key |
DIGADQKVPFDJSI-SPYBWZPUSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Key on ui other cas no. |
63836-75-9 27726-31-4 |
Synonyms |
cephalexin pivaloxymethyl ester HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin pivalexin pivcephalexin ST 21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


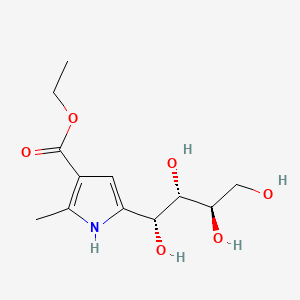
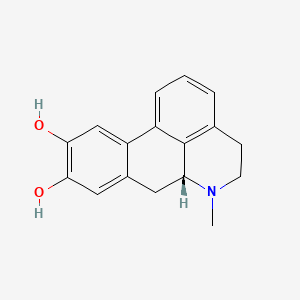
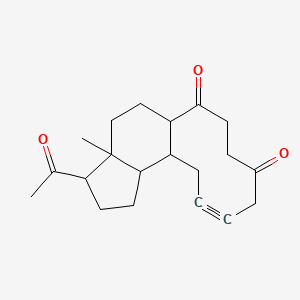
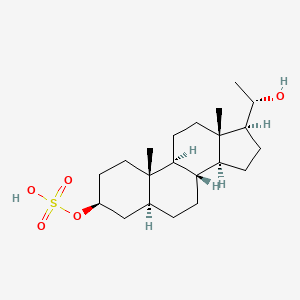
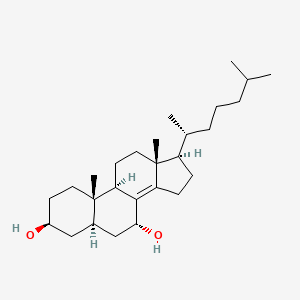
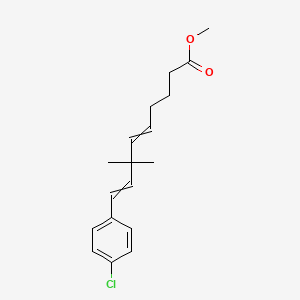
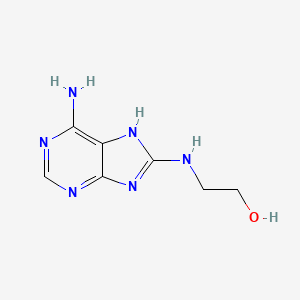

![2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1210110.png)
